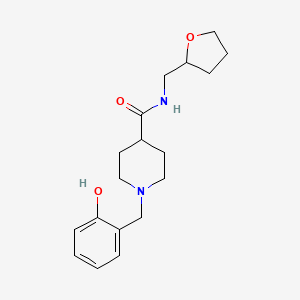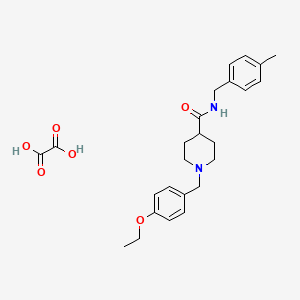
1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate, also known as DMMDA-2 or 2,5-dimethoxy-4-methyl-N-(2-methoxybenzyl)phenethylamine, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and has been studied for its potential use as a psychoactive drug. However, its use as a drug has not been approved by any regulatory agency and is illegal in many countries.
Mécanisme D'action
1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than full agonists like LSD. It is also believed to interact with other receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of neurotransmitters like serotonin and dopamine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in brain activity, alterations in behavior and perception, and changes in heart rate and blood pressure. This compound has also been shown to increase the release of certain neurotransmitters, including serotonin and dopamine, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate in lab experiments is that it is a selective partial agonist at the 5-HT2A receptor, meaning that it can be used to study the specific effects of this receptor without the confounding effects of other receptors. However, one limitation is that it is a synthetic compound with potential toxic effects, and its use in research may be restricted by regulatory agencies.
Orientations Futures
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders like depression and anxiety. Another area of interest is the study of the biochemical and physiological effects of this compound in different animal models, including rodents and primates. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in humans, before it can be considered for any potential therapeutic use.
Applications De Recherche Scientifique
1-(2,4-dimethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential use as a research tool in neuroscience and pharmacology. It has been shown to bind to and activate serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive drugs, including LSD and psilocybin.
Propriétés
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.C2H2O4/c1-17-4-6-18(7-5-17)15-24-23(26)19-10-12-25(13-11-19)16-20-8-9-21(27-2)14-22(20)28-3;3-1(4)2(5)6/h4-9,14,19H,10-13,15-16H2,1-3H3,(H,24,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBIQNVJDFACAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



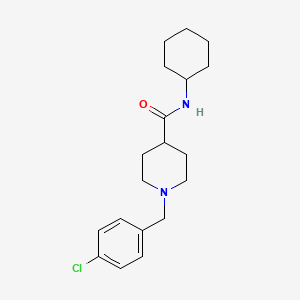
![2-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B3951436.png)
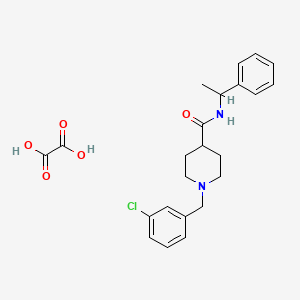
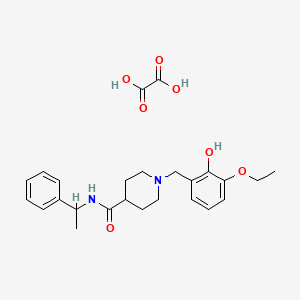
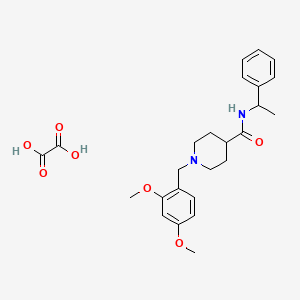
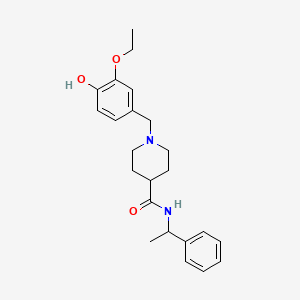
![1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3951469.png)
![1-[3-(benzyloxy)benzyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3951478.png)
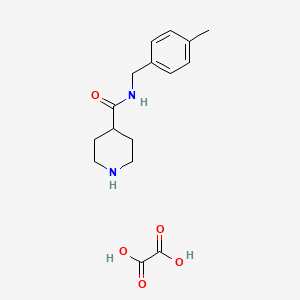
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3951483.png)
![1-(2-furylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B3951491.png)
